(6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine
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Overview
Description
(6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]oxazines This compound is characterized by its unique structural features, including a nitro group, an oxan-2-yloxy substituent, and a dihydroimidazo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo Ring: The initial step involves the cyclization of appropriate precursors to form the imidazo ring system. This can be achieved through the reaction of a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions, typically using nitric acid or a nitrating mixture.
Attachment of the Oxan-2-yloxy Group: The oxan-2-yloxy group can be introduced through etherification reactions, where an appropriate alcohol reacts with the imidazo ring system in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The oxan-2-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkoxides, thiolates, and amines.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazo[2,1-b][1,3]oxazine derivatives.
Scientific Research Applications
(6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxan-2-yloxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
- (6S)-2-nitro-6-(methoxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine
- (6S)-2-nitro-6-(ethoxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine
Uniqueness
(6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine is unique due to the presence of the oxan-2-yloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and stability, making it a valuable candidate for various applications in research and industry.
Properties
Molecular Formula |
C11H15N3O5 |
---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
(6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C11H15N3O5/c15-14(16)9-6-13-5-8(7-18-11(13)12-9)19-10-3-1-2-4-17-10/h6,8,10H,1-5,7H2/t8-,10?/m0/s1 |
InChI Key |
ODYNBCFURHSFFF-PEHGTWAWSA-N |
Isomeric SMILES |
C1CCOC(C1)O[C@H]2CN3C=C(N=C3OC2)[N+](=O)[O-] |
Canonical SMILES |
C1CCOC(C1)OC2CN3C=C(N=C3OC2)[N+](=O)[O-] |
Origin of Product |
United States |
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